![molecular formula C10H13N3O B12733456 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine CAS No. 1795786-06-9](/img/structure/B12733456.png)
3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their potent carcinogenic properties. It is formed as a result of the nitrosation of nicotine, a process that occurs during the curing and processing of tobacco. The compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a minor tobacco alkaloid and is considered a significant biomarker for exposure to tobacco smoke .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nitrosoanabasine can be synthesized through the nitrosation of anabasine, a naturally occurring alkaloid found in tobacco. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of 1-nitrosoanabasine is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the extraction of anabasine from tobacco followed by its nitrosation under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-Nitrosoanabasine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of 1-nitrosoanabasine can lead to the formation of anabasine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various nitroso derivatives.
Reduction: The major product of reduction is anabasine.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Nitrosoanabasine is primarily used in scientific research to study its carcinogenic properties and its role as a biomarker for tobacco exposure. It is used in:
Chemistry: As a reference standard in chromatography for the quantification of nitrosamines in tobacco products.
Biology: To study the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: In toxicological studies to understand the health impacts of tobacco-specific nitrosamines.
Mecanismo De Acción
1-Nitrosoanabasine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This interaction results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis . The molecular targets include various DNA bases, and the pathways involved are primarily those related to DNA repair and apoptosis .
Comparación Con Compuestos Similares
1-Nitrosoanabasine is similar to other tobacco-specific nitrosamines such as:
- N-Nitrosoanatabine
- N-Nitrosonornicotine
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Comparison
- N-Nitrosoanatabine : Similar in structure but differs in the position of the nitroso group.
- N-Nitrosonornicotine : Shares a similar nitrosation process but has a different parent alkaloid.
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) : More potent carcinogen compared to 1-nitrosoanabasine .
1-Nitrosoanabasine is unique due to its specific formation from anabasine and its distinct biological effects .
Propiedades
Número CAS |
1795786-06-9 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-[(2R)-1-nitrosopiperidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1 |
Clave InChI |
BXYPVKMROLGXJI-SNVBAGLBSA-N |
SMILES isomérico |
C1CCN([C@H](C1)C2=CN=CC=C2)N=O |
SMILES canónico |
C1CCN(C(C1)C2=CN=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


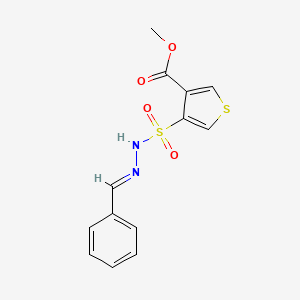
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)

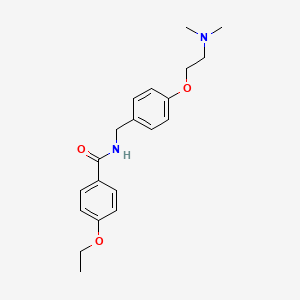
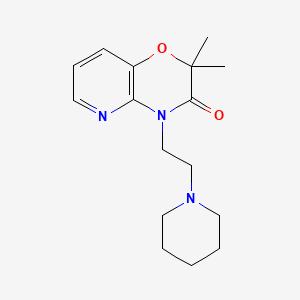
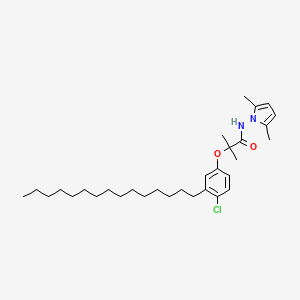
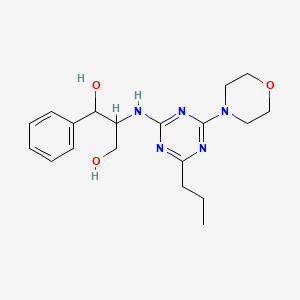
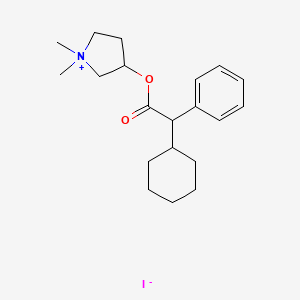


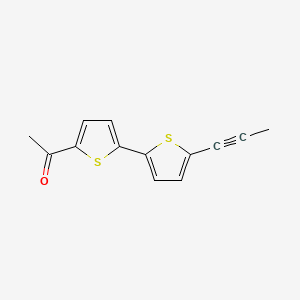
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

